N-benzyl-2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]acetamide
CAS No.: 892268-35-8
Cat. No.: VC11901490
Molecular Formula: C26H25N3O3S
Molecular Weight: 459.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892268-35-8 |
|---|---|
| Molecular Formula | C26H25N3O3S |
| Molecular Weight | 459.6 g/mol |
| IUPAC Name | N-benzyl-2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-9-yl]acetamide |
| Standard InChI | InChI=1S/C26H25N3O3S/c1-16-11-12-19(13-17(16)2)29-24(31)23-20-9-6-10-21(20)33-25(23)28(26(29)32)15-22(30)27-14-18-7-4-3-5-8-18/h3-5,7-8,11-13H,6,9-10,14-15H2,1-2H3,(H,27,30) |
| Standard InChI Key | CHKASTLPFILJJT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCC4=CC=CC=C4)SC5=C3CCC5)C |
| Canonical SMILES | CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCC4=CC=CC=C4)SC5=C3CCC5)C |
Introduction
Synthesis
While specific synthetic pathways for this exact compound are not readily available, similar compounds are often synthesized through:
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Cyclization reactions to form the tricyclic core.
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Introduction of substituents (e.g., benzyl or dimethylphenyl groups) via nucleophilic substitution or coupling reactions.
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Final functionalization to incorporate amide linkages using acylation reagents.
The synthesis would likely involve careful control of reaction conditions to ensure regioselectivity and stereoselectivity.
Potential Applications
Based on structural analogs:
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Pharmacological Activity: Compounds with similar frameworks often exhibit antimicrobial, anticancer, or anti-inflammatory properties due to their ability to interact with biological targets such as enzymes or receptors.
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Molecular Docking Studies: The compound could be screened in silico for binding affinity to enzymes like lipoxygenase (LOX) or other relevant proteins.
Table: Biological Activities of Analogous Compounds
Analytical Characterization
For compounds like this:
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Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , ) is used for structural confirmation.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups like amides and ketones.
Future Research Directions
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In Vitro Testing: Evaluate antimicrobial, anticancer, or anti-inflammatory properties using established assays.
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Docking Studies: Predict interactions with biological targets using computational tools.
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Structure Optimization: Modify substituents to enhance activity or reduce toxicity.
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